molecular formula C13H17NO2 B597247 Ethyl 1-benzylazetidine-3-carboxylate CAS No. 103491-30-1

Ethyl 1-benzylazetidine-3-carboxylate

Cat. No. B597247
M. Wt: 219.284
InChI Key: FMTYFFUHYLYKLH-UHFFFAOYSA-N
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Description

Ethyl 1-benzylazetidine-3-carboxylate is a chemical compound with the CAS number 103491-30-1 . It has a molecular weight of 219.28 and a molecular formula of C13H17NO2 . It is typically stored in a dry environment at temperatures between 2-8°C .


Molecular Structure Analysis

The molecular structure of Ethyl 1-benzylazetidine-3-carboxylate consists of 13 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The exact structure is not provided in the search results.


Physical And Chemical Properties Analysis

Ethyl 1-benzylazetidine-3-carboxylate has a molecular weight of 219.28 . It is typically stored in a dry environment at temperatures between 2-8°C . The boiling point is not specified .

Future Directions

Azetidines, such as Ethyl 1-benzylazetidine-3-carboxylate, have been gaining attention in the field of organic synthesis due to their unique reactivity . They are being used in various applications, including drug discovery, polymerization, and as chiral templates . The future research directions could involve exploring new synthetic strategies and functionalization reactions involving azetidines .

properties

IUPAC Name

ethyl 1-benzylazetidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-2-16-13(15)12-9-14(10-12)8-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMTYFFUHYLYKLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50700124
Record name Ethyl 1-benzylazetidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50700124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-benzylazetidine-3-carboxylate

CAS RN

103491-30-1
Record name Ethyl 1-(phenylmethyl)-3-azetidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103491-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-benzylazetidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50700124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Tetraethylammonium acetate tetrahydrate (9.42 g) was added to a 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU, 40 mL) solution of diethyl 1-benzylazetidine-3,3-dicarboxylate (7.00 g, which was prepared according to the method described in Synthetic Communications, volume 33, No. 19, page 3347, 2003), followed by stirring at 130° C. for 12 hours. The reaction solution was added with water, and extracted with an ethyl acetate-hexane (1:1) mixed solvent. The organic layer was washed with water, hexane was added, and extracted with 0.5 mol/L hydrochloric acid. The aqueous layer was washed with tert-butyl methyl ether, and the pH was adjusted to 8 using a 5 mol/L aqueous sodium hydroxide solution, followed by further extraction with ethyl acetate. The organic layer was washed with brine, dried over sodium sulfate, and concentrated, to thereby obtain the title compound (3.21 g) having the following physical properties.
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40 mL
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9.42 g
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